An In-depth Technical Guide to 2,3,5,6-Tetramethylphenol: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,5,6-Tetramethylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,3,5,6-tetramethylphenol, also known as durenol. This compound serves as a valuable building block in organic synthesis and is of interest for its potential biological activities.
Chemical Properties and Structure
2,3,5,6-Tetramethylphenol is a substituted phenolic compound. Its structure is characterized by a benzene (B151609) ring with a hydroxyl group and four methyl groups at positions 2, 3, 5, and 6.[1]
Structure Identifiers:
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Canonical SMILES: CC1=CC(=C(C(=C1C)O)C)C[2]
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InChI: InChI=1S/C10H14O/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3[3]
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InChIKey: KLAQSPUVCDBEGF-UHFFFAOYSA-N[3]
A diagram illustrating the chemical structure of 2,3,5,6-tetramethylphenol is provided below.
Caption: Chemical structure of 2,3,5,6-tetramethylphenol.
Quantitative Chemical Data
The following table summarizes the key quantitative properties of 2,3,5,6-tetramethylphenol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [2][3][4][5][6] |
| Molecular Weight | 150.22 g/mol | [2][3][5][6][7] |
| CAS Number | 527-35-5 | [2][3][4] |
| Melting Point | 115 to 119 °C | [8] |
| Boiling Point | 248.6 °C at 760 mmHg | [2] |
| Density | 0.982 g/cm³ | [2][9] |
| Flash Point | 111.6 °C | [2] |
| pKa | 10.88 ± 0.20 (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in alcohol | [10] |
Experimental Protocols
This section details generalized experimental procedures for the synthesis and characterization of 2,3,5,6-tetramethylphenol and its derivatives. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.
Synthesis of 2,3,5,6-Tetramethylphenol (Durenol) via Friedel-Crafts Alkylation
This method involves the permethylation of a less substituted phenol (B47542).
Materials:
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Starting phenol (e.g., 2,6-dimethylphenol)
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Methylating agent (e.g., methyl chloride or dimethyl sulfate)
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Lewis acid catalyst (e.g., anhydrous aluminum chloride)
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Anhydrous solvent (e.g., dichloromethane)
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Ice
-
Concentrated hydrochloric acid
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Brine
-
Anhydrous drying agent (e.g., MgSO₄)
Procedure:
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Reactor Setup: A clean, dry, nitrogen-purged glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is required.
-
Reactant Charging: Charge the reactor with the starting phenol and the anhydrous solvent. Cool the mixture to 0-5 °C.
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Catalyst Addition: Slowly add the Lewis acid catalyst in portions, ensuring the internal temperature remains below 10 °C.
-
Alkylation: Add the methylating agent dropwise via the addition funnel, maintaining the desired temperature range.
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Reaction: Once the addition is complete, allow the reaction to warm to room temperature or heat as necessary. Stir until in-process controls confirm the reaction's completion.
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Quenching: Cool the reaction mixture and slowly quench by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Wash sequentially with water and brine, then dry over an anhydrous salt.
-
Isolation: Remove the solvent under reduced pressure to isolate the crude product. Further purification can be achieved by recrystallization or column chromatography.
O-Methylation of 2,3,5,6-Tetramethylphenol (Williamson Ether Synthesis)
This protocol describes the conversion of the hydroxyl group of durenol to a methoxy (B1213986) group to synthesize 4-methoxy-2,3,5,6-tetramethylphenol (B8566).[7][9]
Caption: Workflow for the synthesis of 4-methoxy-2,3,5,6-tetramethylphenol.
Materials:
-
2,3,5,6-Tetramethylphenol
-
Dimethyl sulfate (DMS) - Caution: Highly toxic
-
Strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide)
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Anhydrous solvent (e.g., acetone, DMF, or THF)
-
Deionized water
-
Organic extraction solvent (e.g., diethyl ether or dichloromethane)
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Brine solution
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
Procedure:
-
Deprotonation: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve 2,3,5,6-tetramethylphenol in the chosen anhydrous solvent. Add a stoichiometric equivalent of the strong base to form the phenoxide salt. Stir at room temperature until salt formation is complete.
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Methylation: Slowly add a slight excess of dimethyl sulfate to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with an organic solvent.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude 4-methoxy-2,3,5,6-tetramethylphenol by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
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Sample Preparation: Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
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¹H NMR Acquisition: Acquire spectra with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire spectra with a larger number of scans (1024-4096) to achieve a sufficient signal-to-noise ratio, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.
-
Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the raw Free Induction Decay (FID) data. Report chemical shifts in parts per million (ppm) relative to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS) [4]
-
Sample Preparation: Prepare a 1 mg/mL stock solution by dissolving 1 mg of the analyte in 1 mL of a suitable solvent like methanol (B129727) or dichloromethane. Perform serial dilutions to prepare calibration standards.
-
Instrumentation: Use a standard GC-MS system with electron ionization.
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Sample Introduction: Introduce the sample into the mass spectrometer via gas chromatography.
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Ionization: Use Electron Ionization (EI) at 70 eV to ionize and fragment the sample molecules.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
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Data Analysis: The molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.
Biological Activity
2,3,5,6-Tetramethylphenol has been noted for its potential antimicrobial, anti-inflammatory, and antioxidant properties.[5] Its ability to modulate signaling pathways related to inflammation and oxidative stress suggests therapeutic potential. However, detailed studies on its specific interactions with signaling pathways in the context of drug development are limited.
Conclusion
This technical guide provides a foundational understanding of 2,3,5,6-tetramethylphenol for researchers and professionals in the chemical and pharmaceutical sciences. The detailed chemical properties, structural information, and experimental protocols serve as a practical resource for the synthesis, characterization, and further investigation of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3,5,6-Tetramethylphenol | 527-35-5 | Benchchem [benchchem.com]
- 6. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,3,5,6-TETRAMETHYL PHENOL synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,3,4,6-Tetramethylphenol | C10H14O | CID 76719 - PubChem [pubchem.ncbi.nlm.nih.gov]
